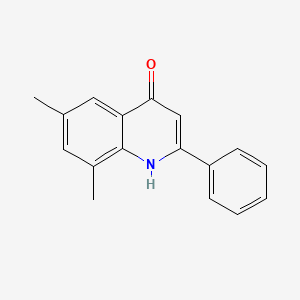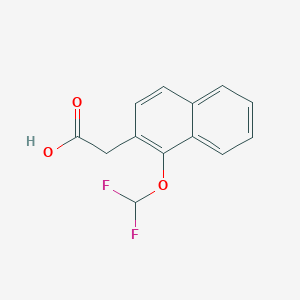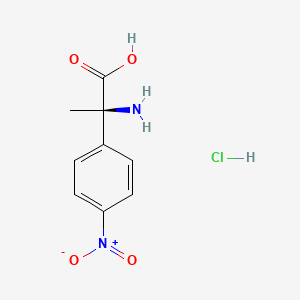
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methylcyclopropyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloroindole.
Cyclopropylation: The 3rd position of the indole ring is functionalized with a methylcyclopropyl group using cyclopropylation reactions.
Carboxylation: The 2nd position is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole-2-carboxylic acid: Lacks the methylcyclopropyl group.
3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid: Lacks the chlorine atom at the 5th position.
5-Chloro-1H-indole-2-carboxylic acid: Lacks the methylcyclopropyl group at the 3rd position.
Uniqueness
The presence of both the chlorine atom at the 5th position and the methylcyclopropyl group at the 3rd position makes 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
5-chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-13(4-5-13)10-8-6-7(14)2-3-9(8)15-11(10)12(16)17/h2-3,6,15H,4-5H2,1H3,(H,16,17) |
InChI Key |
NPRUEDQAAGQBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)

![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)
![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)



![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)


![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)

![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)
![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
